9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole
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Overview
Description
9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole is a compound that features a unique combination of a carbazole moiety and a 1,2,4-triazole ring. Carbazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of the 1,2,4-triazole ring further enhances the compound’s potential pharmacological applications due to the triazole’s ability to form hydrogen bonds and interact with various biological targets .
Preparation Methods
The synthesis of 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole typically involves multi-step synthetic routes. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a key intermediate. This intermediate reacts with various electrophiles in a multi-component reaction to form the desired triazole ring . The carbazole moiety is then introduced through a series of reactions involving the coupling of the triazole ring with a carbazole derivative under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity and selectivity . The carbazole moiety contributes to the compound’s ability to intercalate with DNA, leading to the inhibition of DNA replication and cell proliferation . These interactions result in the compound’s observed biological activities, including its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole include other triazole and carbazole derivatives, such as:
Fluconazole: A triazole antifungal agent known for its broad-spectrum antifungal activity.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Carbamazepine: A carbazole derivative used as an anticonvulsant and mood-stabilizing drug.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components .
Properties
IUPAC Name |
1-carbazol-9-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCANABNZNHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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